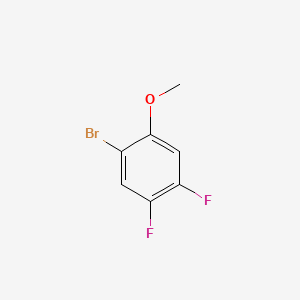

2-Bromo-4,5-difluoroanisole

Description

Significance of Fluorinated and Brominated Aromatic Ethers in Contemporary Organic Synthesis

The incorporation of fluorine into organic molecules is a widely recognized strategy in drug discovery and development. tandfonline.comrsc.org Fluorine's high electronegativity can alter the acidity of nearby functional groups, influence molecular conformation, and enhance metabolic stability by blocking sites susceptible to oxidative metabolism. tandfonline.com This often leads to improved pharmacokinetic profiles and increased binding affinity of drug candidates to their biological targets. nih.gov

Concurrently, the bromine atom serves as a versatile synthetic handle. Aryl bromides are crucial precursors for a multitude of transformations, most notably metal-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Buchwald-Hartwig reactions. nih.govresearchgate.net These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures from simpler, readily available starting materials. researchgate.netmdpi.com The presence of both fluorine and bromine on an aromatic ether scaffold thus offers a dual advantage: the beneficial properties imparted by fluorine and the synthetic flexibility provided by bromine. tandfonline.comresearchgate.net

Research Rationale for Investigating 2-Bromo-4,5-difluoroanisole as a Synthetic Intermediate

This compound is a chemical compound of significant interest due to its unique substitution pattern. It combines the features of a difluorinated aromatic system with a strategically placed bromine atom and a methoxy (B1213986) group. This specific arrangement makes it a valuable intermediate for synthesizing highly functionalized aromatic compounds.

The rationale for its investigation is rooted in the following attributes:

Orthogonal Reactivity : The bromine atom and the fluoro-substituted ring offer different types of reactivity. The C-Br bond is readily activated by transition metal catalysts for cross-coupling reactions, while the fluorine atoms influence the regioselectivity of other potential aromatic substitution reactions. researchgate.netuni-regensburg.de

Electronic Effects : The two fluorine atoms are strong electron-withdrawing groups, which can significantly modulate the electron density of the aromatic ring. numberanalytics.com This electronic perturbation can influence the reactivity at other positions and affect the properties of the final products.

Methoxy Group Influence : The methoxy group is an electron-donating group that can direct ortho- and para-electrophilic aromatic substitution. Its presence, in conjunction with the halogens, creates a complex pattern of reactivity that can be exploited for selective synthesis.

Precursor to Bioactive Molecules : Halogenated anisoles and their derivatives are common motifs in pharmaceuticals and agrochemicals. chemimpex.comresearchgate.net Investigating this compound provides a pathway to novel compounds with potentially enhanced biological activity, leveraging the known benefits of fluorination. chemimpex.com

Scope of Academic Inquiry into the Utility and Reactivity of this compound

The academic inquiry into this compound focuses on exploring its synthetic utility and understanding its reactivity in various chemical transformations. Key areas of investigation include:

Cross-Coupling Reactions : A primary focus is the use of the bromine atom in palladium- or nickel-catalyzed cross-coupling reactions to introduce a wide range of substituents, including alkyl, aryl, and heteroaryl groups. uni-regensburg.de

Nucleophilic Aromatic Substitution : While aryl fluorides are generally less reactive towards nucleophilic substitution than other aryl halides, the presence of multiple electron-withdrawing fluorine atoms can activate the ring for such reactions under specific conditions.

Directed Ortho-Metalation : The methoxy group can potentially direct lithiation to the adjacent position, although the presence of the bromine atom at the other ortho position complicates this. Understanding the regioselectivity of such reactions is a key research question.

Synthesis of Heterocycles : This compound can serve as a starting material for the synthesis of complex heterocyclic systems, which are prevalent in many biologically active compounds.

Ether Cleavage : Studies may also involve the selective cleavage of the methyl ether to unmask the corresponding phenol (B47542), providing another route to a different class of functionalized difluorobromophenols.

The overarching goal of this research is to establish this compound as a versatile building block in the synthetic chemist's toolbox, enabling the efficient construction of novel and complex molecules for a wide range of applications.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 202865-58-5 |

| Molecular Formula | C₇H₅BrF₂O |

| Molecular Weight | 223.02 g/mol |

| Appearance | Solid |

| Boiling Point | 23-25 °C |

| Purity | 97% |

| InChI Key | DKARISQFDBAJEZ-UHFFFAOYSA-N |

Structure

3D Structure

Propriétés

IUPAC Name |

1-bromo-4,5-difluoro-2-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrF2O/c1-11-7-3-6(10)5(9)2-4(7)8/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKARISQFDBAJEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1Br)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70371239 | |

| Record name | 2-Bromo-4,5-difluoroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202865-58-5 | |

| Record name | 1-Bromo-4,5-difluoro-2-methoxybenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=202865-58-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-4,5-difluoroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzene, 1-bromo-4,5-difluoro-2-methoxy | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.712 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Mechanistic Studies of 2 Bromo 4,5 Difluoroanisole

Electrophilic Aromatic Substitution Reactions of Difluoroanisoles

Electrophilic aromatic substitution (EAS) is a fundamental reaction type for aromatic compounds. wikipedia.orgchemeurope.com The rate and regioselectivity of these reactions are heavily influenced by the nature of the substituents already present on the aromatic ring. masterorganicchemistry.com In the case of difluoroanisoles, the interplay between the activating methoxy (B1213986) group and the deactivating but ortho-, para-directing fluorine atoms, along with the steric hindrance they impose, leads to specific outcomes in electrophilic substitution reactions.

The methoxy group (-OCH3) is a strong activating group due to its ability to donate electron density to the ring through resonance. This effect increases the nucleophilicity of the aromatic ring, making it more susceptible to attack by electrophiles. youtube.com Conversely, the fluorine atoms are deactivating due to their high electronegativity, which withdraws electron density from the ring via the inductive effect. However, like other halogens, they are ortho-, para-directing because they can donate a lone pair of electrons through resonance to stabilize the intermediate carbocation (the sigma complex or arenium ion) formed during the reaction. masterorganicchemistry.comnumberanalytics.com

The directing effects of the substituents on 2-Bromo-4,5-difluoroanisole would guide incoming electrophiles. The methoxy group strongly directs ortho and para. The fluorine atoms also direct ortho and para to their positions. The bromine atom is a deactivating, ortho-, para-director. The cumulative effect of these groups determines the final position of substitution.

Nucleophilic Aromatic Substitution Pathways on this compound

Aryl halides, such as this compound, can undergo nucleophilic aromatic substitution (SNAr), particularly when the aromatic ring is activated by electron-withdrawing groups. chemistrysteps.comlibretexts.org The fluorine atoms in this compound act as electron-withdrawing groups, making the ring more susceptible to nucleophilic attack.

The SNAr mechanism typically proceeds via an addition-elimination pathway. youtube.com A nucleophile attacks the carbon atom bearing a leaving group, forming a resonance-stabilized intermediate called a Meisenheimer complex. libretexts.org The presence of electron-withdrawing groups, especially at the ortho and para positions relative to the leaving group, stabilizes this negatively charged intermediate, facilitating the reaction. chemistrysteps.comyoutube.com In the final step, the leaving group is expelled, and the aromaticity of the ring is restored. youtube.com

In this compound, both the bromine and fluorine atoms can potentially act as leaving groups. Generally, in SNAr reactions, the leaving group ability follows the trend F > Cl > Br > I, which is the reverse of the trend in SN1 and SN2 reactions. chemistrysteps.com This is because the rate-determining step is often the initial nucleophilic attack, which is facilitated by the high electronegativity of fluorine polarizing the C-F bond. Therefore, under suitable conditions, a strong nucleophile could displace one of the fluorine atoms. However, the C-Br bond is weaker than the C-F bond, which could favor bromide as the leaving group in certain scenarios. The specific reaction conditions and the nature of the nucleophile will ultimately determine the outcome.

Palladium-Catalyzed Cross-Coupling Reactions Involving the Aryl Bromide Moiety

The bromine atom in this compound provides a handle for a variety of powerful palladium-catalyzed cross-coupling reactions, which are instrumental in forming new carbon-carbon and carbon-heteroatom bonds. libretexts.org These reactions typically involve the oxidative addition of the aryl bromide to a palladium(0) complex, followed by transmetalation with a coupling partner and reductive elimination to yield the product and regenerate the catalyst. libretexts.org

Suzuki-Miyaura Coupling Investigations for Aryl-Aryl Bond Formation

The Suzuki-Miyaura coupling is a versatile method for creating aryl-aryl bonds by reacting an aryl halide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.orgnih.gov This reaction is widely used due to its mild conditions and the commercial availability of a vast array of boronic acids. nih.gov

For this compound, a Suzuki-Miyaura coupling would involve its reaction with an arylboronic acid to form a biaryl product. The general reaction scheme is as follows:

This compound + Ar-B(OH)₂ --(Pd catalyst, base)--> 4,5-Difluoro-2-methoxy-1,1'-biphenyl

The choice of palladium catalyst, ligand, and base is crucial for the success of the reaction and can be optimized to achieve high yields. acs.org For instance, catalysts like Pd(PPh₃)₄ or systems generated in situ from a palladium precursor like Pd(OAc)₂ and a phosphine (B1218219) ligand are commonly employed. acs.org The reaction is tolerant of a wide range of functional groups on both coupling partners. nih.gov

Table 1: Examples of Suzuki-Miyaura Coupling Reactions

| Aryl Halide | Boronic Acid/Ester | Catalyst System | Base | Solvent | Yield |

| ortho-bromoanilines | Various boronic esters | CataXCium A Pd G3 | K₃PO₄ | 1,4-Dioxane/H₂O | Good to excellent nih.gov |

| 3,4,5-tribromo-2,6-dimethylpyridine | 2-methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | Mixture of products beilstein-journals.org |

| Halo-4H-pyrido[1,2-a]pyrimidin-4-ones | (Het)arylboronic acids | Pd(PPh₃)₄ | Na₂CO₃ | Acetonitrile/H₂O | Good to excellent rsc.org |

Buchwald-Hartwig Amination Studies for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds between an aryl halide and a primary or secondary amine. wikipedia.orglibretexts.org This reaction has become a cornerstone of modern organic synthesis, particularly for the preparation of aryl amines, which are prevalent in pharmaceuticals and materials science. wikipedia.org

The application of the Buchwald-Hartwig amination to this compound would enable the synthesis of various N-aryl amines. The general transformation is:

This compound + R¹R²NH --(Pd catalyst, ligand, base)--> (4,5-difluoro-2-methoxyphenyl)NR¹R²

The success of this reaction often hinges on the selection of the appropriate phosphine ligand for the palladium catalyst. libretexts.orgorganic-chemistry.org Sterically hindered and electron-rich ligands have been developed to facilitate the coupling of a wide range of amines and aryl halides. wikipedia.org

Table 2: Buchwald-Hartwig Amination Reaction Components

| Component | Examples | Role in Reaction |

| Aryl Halide | Aryl bromides, chlorides, iodides, triflates | Electrophilic coupling partner |

| Amine | Primary amines, secondary amines, anilines, heterocycles | Nucleophilic coupling partner. nih.gov |

| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃, [Pd(allyl)Cl]₂ | Source of the active Pd(0) catalyst. nih.gov |

| Ligand | BINAP, DPPF, tBuBrettPhos | Stabilizes the catalyst and facilitates key steps in the catalytic cycle. wikipedia.orgnih.gov |

| Base | NaOtBu, K₂CO₃, Cs₂CO₃ | Promotes the deprotonation of the amine and the formation of the palladium-amido complex |

Sonogashira Coupling and Other C-C Bond Formations with Alkynes

The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between an aryl or vinyl halide and a terminal alkyne, typically in the presence of a copper(I) co-catalyst and a base. wikipedia.orglibretexts.org This reaction is a powerful tool for the synthesis of arylalkynes and conjugated enynes. libretexts.org

For this compound, a Sonogashira coupling would proceed as follows:

This compound + H-C≡C-R --(Pd catalyst, Cu(I) co-catalyst, base)--> (4,5-difluoro-2-methoxyphenyl)-C≡C-R

The reaction is generally carried out under mild conditions and tolerates a variety of functional groups. wikipedia.org Copper-free Sonogashira protocols have also been developed. libretexts.orgresearchgate.net The reactivity of aryl halides in Sonogashira coupling typically follows the order I > Br > Cl. wikipedia.org

Table 3: Key Features of Sonogashira Coupling

| Feature | Description |

| Substrates | Aryl/vinyl halides and terminal alkynes. wikipedia.org |

| Catalyst System | Typically a palladium(0) catalyst and a copper(I) co-catalyst (e.g., CuI). wikipedia.orgnih.gov |

| Base | An amine base like triethylamine (B128534) or diethylamine (B46881) is often used, which can also serve as the solvent. wikipedia.org |

| Conditions | Generally mild, often at room temperature. wikipedia.org |

| Applications | Synthesis of complex molecules, natural products, and functional materials containing arylalkyne motifs. wikipedia.orglibretexts.org |

Functional Group Transformations and Derivatization Strategies

The functional groups on this compound, namely the methoxy group, the bromine atom, and the fluorine atoms, can be subjected to various transformations to create a diverse range of derivatives.

The methoxy group can be cleaved to reveal a phenol (B47542) using reagents like boron tribromide (BBr₃) or hydrobromic acid (HBr). The resulting 2-bromo-4,5-difluorophenol (B66367) could then be used in further reactions, such as etherification or esterification. uni.lu

The bromine atom, as discussed extensively in the context of cross-coupling reactions, is a versatile handle for introducing a wide array of substituents. Beyond palladium catalysis, it could potentially be involved in lithium-halogen exchange to form an organolithium species, which can then react with various electrophiles.

The fluorine atoms are generally robust and less prone to substitution than the other halogens under many conditions. However, as noted in the section on nucleophilic aromatic substitution, they can be displaced by strong nucleophiles under forcing conditions.

Through a combination of these transformations, a wide variety of derivatives of this compound can be synthesized, making it a valuable building block in medicinal chemistry and materials science. For example, the related compound 2-bromo-4,5-difluoroaniline (B1280351) is used as an intermediate in the synthesis of pharmaceuticals. ontosight.ainih.gov

Kinetic and Thermodynamic Aspects of Reactivity

A comprehensive search of scientific literature and chemical databases reveals a notable absence of specific experimental data on the kinetic and thermodynamic aspects of the reactivity of this compound. While this compound is utilized as a building block in organic synthesis, detailed studies quantifying its reaction rates, activation energies, and thermodynamic parameters for specific transformations appear to be limited or not publicly available.

The reactivity of this compound is generally governed by the interplay of its three key functional groups: the bromo, fluoro, and methoxy substituents on the benzene (B151609) ring. The electronic effects of these groups—the electron-withdrawing nature of the halogens and the electron-donating character of the methoxy group—influence the electron density of the aromatic ring and the lability of the carbon-bromine bond, which is the primary site for many common reactions such as nucleophilic aromatic substitution and cross-coupling reactions.

However, without specific research findings, any discussion on the kinetic and thermodynamic profiles remains speculative. For a thorough understanding, experimental studies would be required to determine parameters such as:

Rate Constants (k): To quantify the speed of reactions, such as Suzuki or Buchwald-Hartwig couplings, at various temperatures.

Activation Energy (Ea): To determine the minimum energy required to initiate a chemical reaction, providing insight into the reaction mechanism and the stability of the transition state.

Enthalpy (ΔH) and Entropy (ΔS) of Reaction: To characterize the thermodynamic favorability of a reaction, indicating whether it is exothermic or endothermic and how the disorder of the system changes.

Such data is crucial for optimizing reaction conditions, maximizing product yields, and understanding the underlying mechanistic pathways. Unfortunately, at the time of this writing, specific data tables and detailed research findings for the kinetic and thermodynamic aspects of this compound's reactivity could not be located in the surveyed scientific literature.

Spectroscopic Data for this compound Not Available

Following a comprehensive search of scientific literature and chemical databases, the specific spectroscopic data required to generate an article on "this compound" and its derivatives, according to the provided detailed outline, could not be located.

Extensive queries were performed to find ¹H NMR, ¹³C NMR, ¹⁹F NMR, 2D NMR (COSY, HSQC), and FT-IR data for this compound. These searches did not yield any published spectra or detailed characterization data for this specific compound.

While information on related derivatives and isomers, such as 2-Bromo-4,6-difluoroanisole, 2-Bromo-4,5-difluoroaniline, and 2-Bromo-4,5-difluorophenol, was identified, the core data for the requested primary compound, this compound, remains unavailable in the searched resources. The strict requirement to focus the article solely on this compound and adhere to a precise analytical outline cannot be met without the foundational spectroscopic information.

Therefore, it is not possible to generate the requested scientific article with the specified content and structure at this time.

Spectroscopic Characterization and Advanced Analytical Techniques for 2 Bromo 4,5 Difluoroanisole and Its Derivatives

Vibrational Spectroscopy (IR and Raman) for Structural Elucidation

Raman Spectroscopy Investigations

The Raman spectrum of 2-Bromo-4,5-difluoroanisole is expected to be dominated by bands corresponding to the vibrations of the benzene (B151609) ring, as well as those from the C-Br, C-F, and O-CH₃ groups. The substitution pattern on the aromatic ring influences the position and intensity of these bands.

Key expected Raman shifts for this compound, based on analogous compounds, would include:

Aromatic C-H stretching: Typically observed in the 3000-3100 cm⁻¹ region.

Aliphatic C-H stretching (of the methoxy (B1213986) group): Expected around 2850-2950 cm⁻¹.

C=C ring stretching: Multiple bands are expected between 1400 and 1600 cm⁻¹, characteristic of the aromatic ring.

C-O stretching (of the anisole (B1667542) group): Usually appears in the 1200-1300 cm⁻¹ region.

C-F stretching: Strong bands are anticipated in the 1100-1300 cm⁻¹ range.

C-Br stretching: A characteristic band is expected at lower wavenumbers, typically between 500 and 600 cm⁻¹.

For comparative purposes, the experimental Raman spectral data for the related compound 3,4-difluoroanisole (B48514) is presented below. nih.gov

Table 1: Experimental Raman Peaks for 3,4-Difluoroanisole

| Wavenumber (cm⁻¹) | Assignment (Predicted) |

|---|---|

| 3080 | Aromatic C-H stretch |

| 2945 | -CH₃ stretch |

| 1615 | Aromatic C=C stretch |

| 1520 | Aromatic C=C stretch |

| 1280 | C-O stretch / C-F stretch |

| 1140 | C-F stretch |

| 880 | Ring breathing mode |

| 550 | C-Br stretch (Hypothetical for bromo-derivative) |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy is instrumental in probing the electronic transitions within a molecule. For aromatic compounds like this compound, the absorption of UV light primarily results in π → π* transitions within the benzene ring. The substituents on the ring—bromo, fluoro, and methoxy groups—act as auxochromes, modulating the energy of these transitions and thus the wavelength of maximum absorption (λ_max).

The methoxy group (-OCH₃) is an electron-donating group that typically causes a bathochromic (red) shift in the absorption bands of benzene. Conversely, the electron-withdrawing nature of the halogen atoms (bromine and fluorine) can have a more complex effect, often leading to a slight bathochromic shift and an increase in absorption intensity.

The UV-Vis spectrum of this compound is expected to exhibit two main absorption bands, analogous to other substituted benzenes:

An intense band at shorter wavelengths, corresponding to the primary π → π* transition.

A weaker, more structured band at longer wavelengths, arising from a symmetry-forbidden π → π* transition that becomes allowed due to the substitution.

While specific experimental UV-Vis data for this compound is not documented, analysis of related compounds such as 2,5-difluoroaniline (B146615) suggests that the primary absorption bands would likely fall within the 200-300 nm range. mcbu.edu.tr The electronic transitions in such molecules are influenced by the interplay of the inductive and resonance effects of the substituents. libretexts.orglibretexts.org

Table 2: Predicted UV-Vis Absorption Data for this compound

| Predicted λ_max (nm) | Transition Type | Influencing Factors |

|---|---|---|

| ~210-230 | π → π* (primary) | Benzene ring chromophore, substituent effects |

| ~270-290 | π → π* (secondary) | Allowed forbidden transition due to substitution |

High-Resolution Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is a powerful tool for confirming the molecular formula of a compound and elucidating its structure through the analysis of its fragmentation patterns. For this compound (C₇H₅BrF₂O), HRMS would provide a highly accurate mass measurement of the molecular ion, which is invaluable for its unambiguous identification.

The presence of bromine, with its two stable isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, will result in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, with two peaks of almost equal intensity separated by two mass-to-charge (m/z) units.

The fragmentation of this compound under electron ionization is expected to proceed through several key pathways, primarily involving the loss of the substituents and cleavage of the ether bond. Predicted major fragmentation pathways include:

Loss of a methyl radical (-CH₃): This would lead to the formation of a stable bromodifluorophenoxy cation.

Loss of a bromine atom (-Br): This would result in a difluoroanisole cation.

Loss of carbon monoxide (-CO) from the phenoxy cation: A common fragmentation pathway for phenolic compounds.

Cleavage of the C-F bond: Loss of a fluorine atom is also a possible fragmentation route.

While a specific mass spectrum for this compound is not available, the mass spectrum of the related compound 2-Bromo-4,6-difluoroaniline provides a useful comparison for predicting the behavior of a similarly substituted aromatic ring. nist.gov

Table 3: Predicted High-Resolution Mass Spectrometry Fragmentation for this compound

| m/z (Predicted) | Ion Formula | Fragmentation Pathway |

|---|---|---|

| 221.9492 / 223.9471 | [C₇H₅⁷⁹BrF₂O]⁺ / [C₇H₅⁸¹BrF₂O]⁺ | Molecular Ion |

| 206.9229 / 208.9208 | [C₆H₂⁷⁹BrF₂O]⁺ / [C₆H₂⁸¹BrF₂O]⁺ | Loss of -CH₃ |

| 143.0414 | [C₇H₅F₂O]⁺ | Loss of -Br |

| 178.9143 / 180.9122 | [C₅H₂⁷⁹BrF₂]⁺ / [C₅H₂⁸¹BrF₂]⁺ | Loss of -CH₃ and -CO |

Computational Chemistry and Theoretical Modeling of 2 Bromo 4,5 Difluoroanisole

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and molecular properties of chemical compounds. By employing functionals such as B3LYP in conjunction with basis sets like 6-311++G(d,p), researchers can accurately model the behavior of molecules like 2-Bromo-4,5-difluoroanisole.

Molecular Geometry and Conformation Analysis

The geometric optimization of this compound using DFT calculations reveals the most stable three-dimensional arrangement of its atoms. This analysis includes the determination of bond lengths, bond angles, and dihedral angles. For the anisole (B1667542) moiety, the orientation of the methoxy (B1213986) group relative to the benzene (B151609) ring is a key conformational feature. The presence of the bulky bromine atom and the two fluorine atoms influences the planarity of the benzene ring and the orientation of the methoxy group.

Detailed conformational analysis would typically explore the potential energy surface as a function of the C-O-C-H dihedral angle to identify the most stable conformer(s).

Table 1: Selected Optimized Geometrical Parameters for this compound (Calculated) (Note: As specific literature data for this exact molecule is not available, this table is a representative example of what such data would look like.)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C-Br | Value | C1-C2-C3 | Value |

| C-F | Value | C2-C1-O | Value |

| C-O | Value | C1-O-CH3 | Value |

| C-C (aromatic) | Value | H-C-H (methyl) | Value |

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gaps

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the chemical reactivity and electronic transitions of a molecule. The energy of the HOMO is related to the electron-donating ability of the molecule, while the LUMO energy indicates its electron-accepting ability. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter for determining molecular stability and reactivity. A smaller energy gap generally implies higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the benzene ring and the oxygen atom of the methoxy group, reflecting the electron-rich nature of these regions. The LUMO is likely to be distributed over the aromatic ring, with significant contributions from the carbon-bromine antibonding orbital, suggesting that this site is susceptible to nucleophilic attack.

Table 2: Calculated Frontier Molecular Orbital Energies for this compound (Note: Representative data based on similar compounds.)

| Parameter | Energy (eV) |

| EHOMO | Value |

| ELUMO | Value |

| Energy Gap (ΔE) | Value |

Electrostatic Potential Surface (EPS) Mapping

The Electrostatic Potential Surface (EPS) map provides a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. In an EPS map, regions of negative electrostatic potential (typically colored red or orange) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive electrostatic potential (colored blue) are electron-deficient and prone to nucleophilic attack.

For this compound, the EPS map would likely show negative potential around the oxygen atom of the methoxy group and the fluorine atoms due to their high electronegativity. A region of positive potential, or a "σ-hole," might be observed on the bromine atom, making it a potential site for halogen bonding interactions. The aromatic ring would exhibit a complex potential landscape influenced by the competing electronic effects of the substituents.

Quantum Chemical Descriptors and Reactivity Prediction

From the energies of the frontier molecular orbitals, various quantum chemical descriptors can be calculated to quantify the reactivity of this compound.

Chemical Hardness, Softness, and Electrophilicity Indices

Chemical Hardness (η) is a measure of a molecule's resistance to a change in its electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. A higher value of hardness indicates greater stability and lower reactivity.

Chemical Softness (S) is the reciprocal of hardness (S = 1/η) and indicates the ease of electron cloud polarization.

Electronegativity (χ) represents the ability of a molecule to attract electrons and is calculated as χ = -(EHOMO + ELUMO) / 2.

Electrophilicity Index (ω) is a measure of the energy lowering of a molecule when it accepts electrons from the environment. It is calculated as ω = χ² / (2η).

These global reactivity descriptors provide a quantitative basis for comparing the reactivity of different molecules.

Table 3: Calculated Global Reactivity Descriptors for this compound (Note: Representative data.)

| Descriptor | Value |

| Chemical Hardness (η) | Value |

| Chemical Softness (S) | Value |

| Electronegativity (χ) | Value |

| Electrophilicity Index (ω) | Value |

Fukui Functions and Local Reactivity Descriptors

f+(r) corresponds to nucleophilic attack (addition of an electron) and identifies the most electrophilic sites.

f-(r) relates to electrophilic attack (removal of an electron) and points to the most nucleophilic sites.

f0(r) is associated with radical attack.

For this compound, the calculation of Fukui functions would allow for the precise identification of the carbon atoms in the aromatic ring most susceptible to electrophilic or nucleophilic substitution, as well as the reactivity of the substituent atoms. This provides a more nuanced understanding of its chemical behavior in reactions.

Spectroscopic Parameter Prediction through Computational Methods

Computational methods are powerful tools for predicting the spectroscopic parameters of molecules like this compound, offering a way to complement and guide experimental work.

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for structure elucidation. Computational models, particularly those based on Density Functional Theory (DFT), can predict NMR chemical shifts with a useful degree of accuracy. worktribe.comrsc.org For fluorinated organic molecules, predicting ¹⁹F NMR chemical shifts is especially valuable. worktribe.comrsc.orgchemrxiv.org

The Gauge-Independent Atomic Orbital (GIAO) method is a common approach for calculating NMR chemical shifts. researchgate.net Various DFT functionals and basis sets can be employed, with the choice impacting the accuracy and computational cost. For instance, methods like ωB97XD with a basis set such as aug-cc-pvdz have been shown to provide a good balance of accuracy and efficiency for predicting ¹⁹F NMR chemical shifts, with root mean square errors as low as 3.57 ppm. worktribe.comrsc.orgchemrxiv.org The prediction process typically involves a full optimization of the molecule's geometry, followed by the NMR calculation. worktribe.com

For this compound, the predicted ¹H and ¹³C NMR chemical shifts would provide information about the electronic environment of the hydrogen and carbon atoms, respectively. The predicted ¹⁹F NMR chemical shifts are particularly important for confirming the positions of the fluorine atoms on the aromatic ring. The accuracy of these predictions is benchmarked against experimental data when available, and computational studies help in the assignment of complex spectra. researchgate.net

Below is a hypothetical table illustrating the kind of data that would be generated from such a computational study. The specific values would require a dedicated computational analysis.

Table 1: Predicted NMR Chemical Shifts for this compound

| Atom | Predicted Chemical Shift (ppm) |

| H (on OCH₃) | 3.8 - 4.0 |

| H (Aromatic) | 6.9 - 7.5 |

| C (Aromatic) | 110 - 150 |

| C (OCH₃) | 55 - 60 |

| F4 | -120 to -140 |

| F5 | -130 to -150 |

Note: These are example values and would need to be calculated using specific computational methods.

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. Computational methods can simulate these spectra by calculating the vibrational frequencies and their corresponding intensities. These simulations are instrumental in assigning the absorption bands observed in experimental spectra to specific molecular vibrations.

Theoretical vibrational spectra are typically calculated using frequency analysis after a geometry optimization. The resulting frequencies correspond to the different vibrational modes of the molecule, such as stretching, bending, and torsional motions. For this compound, key vibrational modes would include the C-H, C-O, C-F, and C-Br stretching and bending vibrations, as well as the vibrations of the aromatic ring.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| C-H Stretch (Aromatic) | 3000 - 3100 |

| C-H Stretch (Methyl) | 2850 - 3000 |

| C-O Stretch (Aryl-Alkyl Ether) | 1200 - 1275 |

| C-F Stretch | 1100 - 1250 |

| C-Br Stretch | 500 - 600 |

Note: These are generalized frequency ranges. Precise values are obtained from quantum chemical calculations.

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations provide a detailed picture of the conformational landscape and dynamic behavior of a molecule over time. nih.gov For a molecule like this compound, the primary conformational flexibility arises from the rotation of the methoxy group relative to the plane of the benzene ring.

MD simulations can be used to explore the potential energy surface associated with this rotation, identifying the most stable conformations and the energy barriers between them. nih.gov This analysis helps to understand how the molecule might behave in different environments, such as in solution or within a crystal lattice. diva-portal.org The interplay of steric and electronic effects, including potential intramolecular hydrogen bonding or repulsive interactions involving the bromine and fluorine substituents, will govern the preferred conformations. nih.govmdpi.com

Conformational analysis, often performed using quantum mechanical methods, complements MD simulations by providing precise energy calculations for specific conformers. sapub.orgfrontiersin.orgnih.gov By systematically rotating the methoxy group and calculating the energy at each step, a detailed rotational profile can be constructed. This analysis would reveal whether the planar or a non-planar conformation of the anisole moiety is more stable.

Non-Linear Optical (NLO) Property Theoretical Investigations

Non-linear optical (NLO) materials are of great interest for applications in optoelectronics, including frequency conversion and optical switching. ucf.edu Computational chemistry offers a powerful means to predict and understand the NLO properties of molecules. diva-portal.orgucf.edu The key parameters that determine a molecule's NLO response are its polarizability (α) and hyperpolarizabilities (β, γ, etc.). nih.gov

Theoretical investigations of the NLO properties of this compound would involve calculating these parameters using quantum chemical methods, such as time-dependent density functional theory (TD-DFT). researchgate.netucf.edu These calculations can reveal how the substitution pattern of the benzene ring—with its electron-donating methoxy group and electron-withdrawing halogen atoms—influences the molecule's NLO response. nih.gov

The presence of both donor and acceptor groups can lead to intramolecular charge transfer, a key factor for enhancing NLO properties. nih.gov The magnitude of the dipole moment and the first hyperpolarizability (β) are crucial indicators of a molecule's potential as an NLO material. nih.gov Theoretical studies can also explore how the molecular conformation affects the NLO response. A small energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) often correlates with larger hyperpolarizability values and significant NLO characteristics. nih.gov

Table 3: Calculated NLO Properties for this compound (Hypothetical Values)

| Property | Calculated Value (a.u.) |

| Dipole Moment (μ) | 2 - 4 D |

| Mean Polarizability (α) | 100 - 150 |

| First Hyperpolarizability (β) | 500 - 1500 |

Note: These values are illustrative and would be the output of specific NLO calculations.

Advanced Applications and Derivatization in Specialized Fields

Role as a Key Intermediate in Pharmaceutical Research and Drug Discovery

2-Bromo-4,5-difluoroanisole is recognized as a valuable intermediate in the synthesis of pharmaceutical compounds. lookchem.comcymitquimica.comlookchem.com Its structure is particularly suited for creating advanced drug candidates, where the presence of fluorine can significantly modify a molecule's biological activity and pharmacokinetic profile.

The inclusion of fluorine in drug molecules can enhance critical properties such as metabolic stability, lipophilicity, and binding affinity to target proteins. The difluorinated phenyl ring of this compound is a desirable motif for medicinal chemists aiming to leverage these benefits. The compound acts as a scaffold, allowing for the introduction of this fluorinated core into larger, more complex bioactive molecules. The stability conferred by the carbon-fluorine bonds can protect the molecule from metabolic degradation, potentially leading to a longer duration of action in the body.

A significant application of this compound is in the field of oncology research, specifically as a precursor for anti-cancer agents. Research has demonstrated its use in the synthesis of compounds designed to inhibit cyclin-dependent kinases (CDKs). google.com CDKs are key regulatory proteins in the cell division cycle, and their uncontrolled activity is a hallmark of many cancers. google.com Inhibiting these kinases can halt the proliferation of cancerous cells.

In a documented synthesis, this compound was utilized as a starting material to create a novel 2,6-diaminopyridine (B39239) derivative. google.com This resulting compound was shown to have antiproliferative activity and is intended for the treatment or control of solid tumors, including breast, lung, colon, and prostate cancers. google.com

| Research Finding | Details | Source |

| Target | Cyclin-Dependent Kinases (CDKs) | google.com |

| Application | Synthesis of antiproliferative compounds for cancer treatment. | google.com |

| Specific Use | Utilized as a reactant to prepare a [2-Amino-6-(4-hydroxy-piperidin-1-yl)-pyridin-3-yl]-(2,4-difluoro-phenyl)-methanone derivative, a CDK inhibitor. | google.com |

The chemical structure of this compound is well-suited for strategic derivatization. The bromine atom provides a reactive "handle" that allows chemists to perform various cross-coupling reactions, such as Suzuki or Heck couplings. These reactions are powerful tools for creating new carbon-carbon or carbon-heteroatom bonds, enabling the attachment of the 2-bromo-4,5-difluorophenyl moiety to other complex molecular fragments. This modular approach is central to modern drug discovery, allowing for the systematic modification of a lead compound to optimize its therapeutic properties. The patent describing the synthesis of CDK inhibitors exemplifies this, where the anisole (B1667542) derivative is coupled with another heterocyclic intermediate to build the final, complex active molecule. google.com

Utility in Agrochemical Research and Development

The same properties that make fluorinated compounds valuable in pharmaceuticals also make them effective in agrochemicals. cymitquimica.comguidechem.com The introduction of fluorine can lead to products with greater potency, stability, and selectivity, enhancing their utility in crop protection.

This compound is identified as a building block for agrochemicals. cymitquimica.com Its structure can be incorporated into new active ingredients for herbicides and fungicides. The difluorinated aromatic ring is a key feature that can enhance the biological activity of these agents, allowing them to effectively control weeds or fungal pathogens that threaten crop yields.

The efficacy of crop protection agents is dependent on their ability to reach their target site and persist long enough to exert their effect. Fluorine substitution, as provided by intermediates like this compound, can improve the metabolic and environmental stability of agrochemicals. This enhanced stability means the agent is less likely to be broken down quickly by the plant's metabolic processes or by environmental factors, leading to more effective and longer-lasting crop protection.

Applications in Materials Science and Advanced Polymer Synthesis

The introduction of fluorine atoms into organic molecules is a well-established strategy for enhancing the performance of materials. Fluorinated compounds often exhibit increased thermal stability, chemical resistance, and unique electronic properties.

The presence of strong carbon-fluorine bonds in derivatives of this compound contributes to the enhanced thermal stability and chemical resistance of materials incorporating these units. Organofluorine compounds are known to create materials with increased hydrophobicity, oxidative resistance, and improved thermal stability. mdpi.com While specific data on polymers derived directly from this compound is not extensively published in open literature, the principles of fluoropolymer chemistry suggest its potential in creating high-performance materials. The general trend in fluorinated polymers is that the introduction of fluorine enhances the material's ability to withstand harsh chemical environments and high temperatures. mdpi.com

The derivatization of this compound allows for its incorporation into various polymer backbones, leading to materials with tailored properties. The bromine atom serves as a handle for cross-coupling reactions, enabling the formation of larger conjugated systems, while the fluorine atoms and methoxy (B1213986) group influence the polymer's solubility, morphology, and electronic characteristics. The synthesis of polymers from fluorinated monomers is a key strategy for developing materials for advanced applications. mdpi.com

Fluorinated aromatic compounds are of significant interest in the field of organic electronics for the development of materials for organic light-emitting diodes (OLEDs), organic photovoltaic (OPV) cells, and organic field-effect transistors (OFETs). The fluorine atoms can lower the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of the material, which can improve charge injection and transport properties, as well as the stability of the device.

Research on related compounds highlights this potential. For instance, a conjugated quasiplanar triarylamine synthesized from the structurally similar 4-Bromo-2,6-difluoroaniline is utilized as a hole-transporting material in perovskite solar cells and OLEDs. ossila.com Furthermore, diazafluorene-based donor-acceptor systems, which are promising organic semiconductors, have been synthesized and can exhibit solvent-dependent fluorescence and low-energy bandgaps. lookchem.com The derivatization of this compound could similarly lead to novel materials for these applications.

Research into Dyes, Pigments, and Specialty Chemicals

The chromophoric and auxochromic groups present in or derivable from this compound make it a precursor for the synthesis of novel dyes and pigments. The bromo- and fluoro-substituents can influence the color, lightfastness, and solubility of the resulting dyes.

For example, the related compound 4-Bromo-2,6-difluoroaniline is a known intermediate in the synthesis of azo-dyes. ossila.com The amine group in such compounds can be diazotized and coupled with other aromatic systems to generate a wide variety of colors. The presence of fluorine atoms can enhance the brightness and stability of the dyes. While direct synthesis of dyes from this compound is not widely reported, its chemical structure suggests its potential as a building block in this area.

Development of Novel Chemical Probes and Reagents

The reactivity of the bromine atom in this compound makes it suitable for the development of specialized chemical probes and reagents. The bromine can be substituted through various reactions, allowing for the attachment of reporter groups, such as fluorophores or affinity tags.

A notable application of a related compound is the use of 4-Bromo-2,6-difluoroaniline in the synthesis of ammonium (B1175870) 5-bromo-7-fluorobenzo-2-oxa-1,3-diazole-4-sulphonate, a fluorogenic derivatizing reagent used for the determination of aminothiols by HPLC. sigmaaldrich.com This demonstrates the potential of bromo-difluoro-aromatic compounds in creating sensitive analytical tools. Furthermore, fluorine-containing probes are valuable in ¹⁹F NMR spectroscopy for studying biological systems. nih.gov The unique chemical shift of the fluorine atoms in derivatives of this compound could be exploited for such applications.

Future Directions and Emerging Research Avenues for 2 Bromo 4,5 Difluoroanisole

Exploration of Novel Catalytic Methods for Efficient Synthesis and Functionalization

The synthetic utility of 2-bromo-4,5-difluoroanisole is largely dependent on the efficient and selective functionalization of its aromatic ring. Future research will likely focus on the development of novel catalytic methods to achieve this with greater precision and sustainability.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, are foundational techniques for forming carbon-carbon and carbon-nitrogen bonds, respectively. While these methods are established, ongoing research aims to develop more active and robust catalyst systems that can operate under milder conditions, with lower catalyst loadings, and in more environmentally benign solvents. wikipedia.orglibretexts.orgresearchgate.netyoutube.commdpi.com For instance, the use of ligands like XantPhos with organic bases such as DBU has shown promise for conducting Buchwald-Hartwig aminations under homogeneous conditions, which is advantageous for industrial-scale continuous flow processes. chemrxiv.org The development of catalysts with broad functional group tolerance is also crucial, particularly when dealing with complex substrates. libretexts.orgmdpi.com

Beyond traditional cross-coupling, late-stage functionalization (LSF) via C-H activation is an increasingly important area of research. acs.orgnih.gov This approach allows for the direct modification of C-H bonds, offering a more atom-economical and efficient route to novel derivatives. youtube.com Future studies will likely explore the regioselective C-H functionalization of the this compound scaffold, targeting the positions activated by the fluorine and methoxy (B1213986) substituents.

Furthermore, the development of sustainable synthetic methods is a key priority. This includes the use of earth-abundant metal catalysts as alternatives to precious metals like palladium, and the exploration of biocatalytic approaches for the synthesis and modification of halogenated aromatics. chemistryviews.orgrsc.org

Investigation of Biological Interactions and Target Identification for Novel Derivatives

The introduction of fluorine atoms into organic molecules can significantly influence their physicochemical and pharmacokinetic properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. nih.govacs.org The difluorophenyl moiety is a key component in several successful drugs, including the antifungal agent fluconazole. nih.gov This suggests that derivatives of this compound could possess interesting biological activities.

Future research in this area will involve the synthesis of libraries of novel compounds derived from this compound through the catalytic methods described in the previous section. These derivatives will then be screened for their biological activity against a range of therapeutic targets. For example, the core structure could be elaborated to create potential inhibitors of enzymes such as kinases or proteases, or to develop new classes of antifungal or antibacterial agents.

A critical aspect of this research will be the identification of the specific biological targets of any active compounds. This will involve a combination of experimental techniques, such as affinity chromatography and proteomics, as well as computational approaches like molecular docking and simulations. Understanding the structure-activity relationships (SAR) will be crucial for optimizing the potency and selectivity of these novel derivatives.

Design of Advanced Materials with Tailored Functionalities Based on this compound Scaffolds

The unique electronic properties conferred by the fluorine and bromine substituents make this compound an attractive building block for the design of advanced materials with tailored functionalities.

One promising area of research is in the development of novel fluorinated polymers. Fluoropolymers are known for their exceptional thermal stability, chemical resistance, and unique optical properties. mdpi.comacademie-sciences.frresearchgate.net By incorporating this compound as a monomer, it may be possible to create new polymers with tunable refractive indices for applications in photonics, such as optical waveguides and polymer-clad glass optical fibers. mdpi.com Furthermore, the hydrophobic nature of fluorinated compounds can be exploited to create self-cleaning surfaces and anti-fouling coatings. mdpi.com

Another area of interest is the synthesis of organic semiconductors. The introduction of fluorine atoms can modulate the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which is critical for tuning the performance of organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) devices. The bromo group on the this compound scaffold provides a convenient handle for further functionalization to build up larger, conjugated systems required for these applications. nih.gov

Integration of Artificial Intelligence and Machine Learning in Compound Design and Property Prediction

The vast chemical space that can be explored starting from this compound presents a significant challenge for traditional, serial experimental approaches. Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools to accelerate the discovery and optimization of new molecules. arxiv.orgchemrxiv.org

In the context of this compound, ML models can be trained to predict the outcomes of chemical reactions, such as the regioselectivity of electrophilic aromatic substitutions or the efficiency of catalytic cross-coupling reactions. acs.orgnih.gov This can help chemists to prioritize experiments and to identify the most promising synthetic routes to target molecules.

Furthermore, ML models can be used to predict the physicochemical and biological properties of virtual compounds before they are synthesized. arxiv.orgchemrxiv.orgacs.org By training models on large datasets of known molecules, it is possible to develop quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models. These models can then be used to screen virtual libraries of this compound derivatives to identify candidates with desired properties, such as high biological activity or specific material characteristics. This in silico screening can significantly reduce the time and cost associated with the discovery of new functional molecules.

Environmental Impact and Sustainable Chemistry of Halogenated Anisoles in Industrial Applications

The widespread use of halogenated organic compounds has raised concerns about their environmental persistence and potential toxicity. nih.govresearchgate.net While lower brominated compounds are generally predicted to be more volatile and water-soluble than their highly brominated counterparts, their environmental fate requires careful consideration. nih.gov Research into the environmental behavior of brominated flame retardants has shown that some of these compounds can be persistent in sediment and particulate matter. nih.govscite.ai

Future research should focus on assessing the environmental impact of this compound and its derivatives. This includes studies on their biodegradability, potential for bioaccumulation, and toxicity to various organisms. Understanding the environmental fate of these compounds is crucial for ensuring their safe and sustainable use.

In parallel, there is a strong need to develop greener and more sustainable chemical processes for the synthesis and transformation of halogenated anisoles. This includes the use of less hazardous reagents and solvents, the development of catalytic processes that minimize waste, and the exploration of biocatalytic methods for dehalogenation. nih.govresearchgate.netnih.gov Enzymes such as dehalogenases have shown potential for the bioremediation of halogenated pollutants and for use in fine chemical synthesis. researchgate.netnih.gov Additionally, catalytic dehalogenation using nanoparticles offers another avenue for the remediation of halogenated aromatic compounds. researchgate.netacs.org The development of sustainable manufacturing processes for phenols and their derivatives, which are structurally related to anisoles, also provides valuable insights into greener synthetic strategies. chemistryviews.org

Q & A

Q. What are the common synthetic routes for preparing 2-bromo-4,5-difluoroanisole, and what critical parameters influence yield and purity?

- Methodological Answer : The synthesis typically involves bromination of 4,5-difluoroanisole using brominating agents like N-bromosuccinimide (NBS) under controlled conditions. Key parameters include:

- Temperature : Maintaining 0–5°C to prevent over-bromination .

- Solvent Choice : Dichloromethane or carbon tetrachloride for optimal solubility and reaction control .

- Catalyst : Use of Lewis acids (e.g., FeCl₃) to enhance regioselectivity .

Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >95% purity, as validated by HPLC .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers expect?

- Methodological Answer :

- ¹H/¹³C NMR : Distinct signals for methoxy (-OCH₃) at δ ~3.9 ppm (¹H) and δ ~55 ppm (¹³C). Fluorine substituents cause splitting patterns in aromatic protons (δ 6.8–7.2 ppm) .

- Mass Spectrometry (MS) : Molecular ion peak at m/z 223.01 (C₇H₅BrF₂O⁺) with isotopic patterns for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .

- FT-IR : Stretching vibrations for C-Br (~600 cm⁻¹) and C-O-C (~1250 cm⁻¹) .

Q. How does the electronic environment of this compound influence its reactivity in nucleophilic aromatic substitution (SNAr) reactions?

- Methodological Answer : The electron-withdrawing bromine and fluorine substituents activate the aromatic ring toward SNAr. Key considerations:

- Directing Effects : Fluorine at C4 and C5 directs nucleophiles to the para position relative to bromine (C2) .

- Reactivity Enhancement : Use of polar aprotic solvents (e.g., DMF) and elevated temperatures (80–100°C) accelerates substitution .

Advanced Research Questions

Q. What strategies can mitigate competing side reactions (e.g., debromination or over-halogenation) during the synthesis of this compound?

- Methodological Answer :

- Stoichiometric Control : Limit brominating agents to 1.1 equivalents to prevent di-bromination .

- Inert Atmosphere : Conduct reactions under nitrogen/argon to avoid oxidation byproducts .

- Real-Time Monitoring : Use TLC or in-situ IR to track reaction progress and terminate before side reactions dominate .

Q. How do solvent effects and catalyst selection impact the efficiency of cross-coupling reactions involving this compound?

- Methodological Answer :

- Suzuki-Miyaura Coupling : Employ Pd(PPh₃)₄ in toluene/ethanol (3:1) with K₂CO₃ as base. Fluorine substituents enhance oxidative addition to Pd(0) .

- Solvent Polarity : High-polarity solvents (e.g., THF) improve yields in Buchwald-Hartwig amination by stabilizing intermediates .

Q. What computational chemistry approaches are suitable for predicting the regioselectivity of subsequent derivatization reactions of this compound?

- Methodological Answer :

- DFT Calculations : Use B3LYP/6-31G* basis sets to map electrostatic potential surfaces, identifying electron-deficient sites for electrophilic attack .

- Hammett Constants : σ values for -Br (+0.86) and -F (+0.43) predict meta/para-directing behavior in electrophilic substitutions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.